molecular formula C8H11Cl2N3S B1379038 [4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride CAS No. 1426291-53-3

[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride

Cat. No.: B1379038
CAS No.: 1426291-53-3
M. Wt: 252.16 g/mol
InChI Key: KOKFUBCEFUEIOY-UHFFFAOYSA-N
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Description

“[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine” is a compound with the molecular formula C8H9N3S . It is also known by its IUPAC name, (5-thiophen-2-yl-1H-imidazol-2-yl)methanamine . The compound has a molecular weight of 179.24 g/mol .


Molecular Structure Analysis

The molecular structure of “[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine” consists of a thiophene ring attached to an imidazole ring via a methylene bridge . The compound has a topological polar surface area of 82.9 Ų and contains two hydrogen bond donors and three hydrogen bond acceptors .


Physical and Chemical Properties Analysis

“[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine” has a molecular weight of 179.24 g/mol, an exact mass of 179.05171847 g/mol, and a monoisotopic mass of 179.05171847 g/mol . It has a topological polar surface area of 82.9 Ų, a heavy atom count of 12, and a complexity of 153 . The compound has a formal charge of 0 and a covalently-bonded unit count of 1 .

Scientific Research Applications

Crystallography and Molecular Interactions

Research on imidazole derivatives has shown significant interest in understanding their crystal structures and intermolecular interactions. For instance, the study of isomorphism in two imidazole-imines highlights the importance of weak specific intermolecular interactions such as C–H···N hydrogen bonds and π–π interactions in determining crystal packing and stability. These interactions, despite their weak nature, play a crucial role in the robust repetition of crystal structures in similar compounds, demonstrating the potential for designing materials with desired properties (Skrzypiec et al., 2012).

Synthesis and Characterization

The synthesis and characterization of novel compounds based on imidazole and related structures have been widely explored. Novel oxadiazole derivatives synthesized from benzimidazole and characterized by various spectroscopic techniques underscore the versatility of imidazole derivatives in creating compounds with potential applications in pharmaceuticals and materials science (Vishwanathan & Gurupadayya, 2014).

Heterocyclic Chemistry Applications

The exploration of heterocyclic compounds containing imidazole rings highlights their significance in pharmaceutical, medicinal, and agricultural sciences. The synthesis of compounds such as (2-butyl-4-substitutedthiamidothiocarbamido-1-{[2-(1H-tetrazol-5-yl) biphenyl-4-yl] methyl}-1H-imidazol-5-yl) methanol showcases the diverse applications and significances of these compounds in drug chemistry and industrial applications (Ande, 2012).

Material Science and Optical Properties

Imidazole derivatives have found applications in material science, particularly in the development of polymers with specific physical and optical properties. For example, the synthesis of novel poly(amide-ether)s bearing imidazole pendants has demonstrated the potential for creating materials with desirable thermal properties and fluorescence emissions, suitable for applications in electronics and photonics (Ghaemy et al., 2013).

Antimicrobial and Biological Activities

Several studies have focused on the antimicrobial and biological activities of imidazole derivatives, indicating their potential in medicinal chemistry. For instance, the synthesis and evaluation of Schiff’s bases and aryl aminomethyl derivatives have revealed significant antibacterial and antifungal activities, highlighting the therapeutic potential of these compounds (Kansagara et al., 2016).

Future Directions

While specific future directions for “[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride” are not available, the study and development of imidazole compounds continue to be a significant area of research due to their wide range of chemical and biological properties . Future research may focus on exploring the potential applications of these compounds in various fields, including medicine and materials science .

Properties

IUPAC Name

(5-thiophen-2-yl-1H-imidazol-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S.2ClH/c9-4-8-10-5-6(11-8)7-2-1-3-12-7;;/h1-3,5H,4,9H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKFUBCEFUEIOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=C(N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride
Reactant of Route 2
[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride
Reactant of Route 3
[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride
Reactant of Route 4
[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride
Reactant of Route 5
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[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride

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